Cas no 25283-98-1 (5-methyl-3-(3-nitrophenyl)-1,2,4-oxadiazole)

5-Methyl-3-(3-nitrophenyl)-1,2,4-oxadiazole is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a methyl group at the 5-position and a 3-nitrophenyl moiety at the 3-position. This structure imparts notable stability and reactivity, making it a valuable intermediate in organic synthesis and pharmaceutical research. The presence of the nitro group enhances its utility in further functionalization, such as reduction to amines or participation in nucleophilic aromatic substitution reactions. Its well-defined molecular architecture also lends itself to applications in material science, particularly in the development of high-performance polymers and energetic materials. The compound's purity and consistent performance make it a reliable choice for specialized chemical applications.
5-methyl-3-(3-nitrophenyl)-1,2,4-oxadiazole structure
25283-98-1 structure
Product Name:5-methyl-3-(3-nitrophenyl)-1,2,4-oxadiazole
CAS No:25283-98-1
MF:C9H7N3O3
MW:205.170181512833
CID:52690
PubChem ID:684099
Update Time:2025-10-29

5-methyl-3-(3-nitrophenyl)-1,2,4-oxadiazole Chemical and Physical Properties

Names and Identifiers

    • 3-(3-Nitrophenyl)-5-methyl-1,2,4-oxadiazole
    • 3-(3-NITROPHENYL)-5-METHYL OXADIAZOLE
    • 5-methyl-3-(3-nitrophenyl)-2H-oxadiazole
    • 1,2,4-Oxadiazole,5-methyl-3-(3-nitrophenyl)-
    • 1,2,4-Oxadiazole,5-methyl-3-(m-nitrophenyl)- (7CI,8CI)
    • 5-methyl-3-(3-nitro-phenyl)-[1,2,4]oxadiazole
    • AG-E-77011
    • CTK4F5377
    • 25283-98-1
    • SR-01000511065-1
    • 5-methyl-3-(3-nitrophenyl)-1,2,4-oxadiazole
    • AKOS000617902
    • 3-(3-NITROPHENYL)-5-METHYLOXADIAZOLE
    • Z111828096
    • EU-0017581
    • SR-01000511065
    • CS-0251688
    • SCHEMBL16435278
    • FT-0718825
    • EN300-55775
    • Inchi: 1S/C9H7N3O3/c1-6-10-9(11-15-6)7-3-2-4-8(5-7)12(13)14/h2-5H,1H3
    • InChI Key: ZGPVCGAEIHFMLX-UHFFFAOYSA-N
    • SMILES: O1C(C)=NC(C2C=CC=C(C=2)[N+](=O)[O-])=N1

Computed Properties

  • Exact Mass: 205.04900
  • Monoisotopic Mass: 205.04874109g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 1
  • Complexity: 287
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 2.1
  • Topological Polar Surface Area: 84.7Ų

Experimental Properties

  • Density: 1.349
  • Boiling Point: 367.9°C at 760 mmHg
  • Flash Point: 176.3°C
  • Refractive Index: 1.581
  • PSA: 84.74000
  • LogP: 2.47640

5-methyl-3-(3-nitrophenyl)-1,2,4-oxadiazole Customs Data

  • HS CODE:2934999090
  • Customs Data:

    China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

5-methyl-3-(3-nitrophenyl)-1,2,4-oxadiazole Pricemore >>

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Additional information on 5-methyl-3-(3-nitrophenyl)-1,2,4-oxadiazole

Research Update on 5-methyl-3-(3-nitrophenyl)-1,2,4-oxadiazole (CAS: 25283-98-1) in Chemical Biology and Pharmaceutical Applications

The compound 5-methyl-3-(3-nitrophenyl)-1,2,4-oxadiazole (CAS: 25283-98-1) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This research briefing synthesizes the latest findings on this compound, focusing on its synthesis, biological activity, and emerging roles in drug discovery.

Recent studies have highlighted the versatility of 5-methyl-3-(3-nitrophenyl)-1,2,4-oxadiazole as a scaffold for designing novel bioactive molecules. Its oxadiazole core, combined with the nitro-phenyl substitution, has been shown to exhibit promising interactions with various biological targets, including enzymes and receptors implicated in inflammatory and neoplastic diseases. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy as a COX-2 inhibitor, suggesting potential applications in anti-inflammatory therapies.

Advances in synthetic methodologies have enabled more efficient production of 5-methyl-3-(3-nitrophenyl)-1,2,4-oxadiazole derivatives. Researchers at the University of Cambridge recently developed a microwave-assisted synthesis protocol that reduces reaction times from hours to minutes while maintaining high yields (85-92%). This breakthrough, documented in ACS Organic Process Research & Development, addresses previous challenges in scalability and purity that limited pharmaceutical applications.

Structural-activity relationship (SAR) studies have revealed that modifications at the 5-methyl position significantly influence the compound's pharmacokinetic properties. A team at the National Institutes of Health reported that fluorination at this position enhances blood-brain barrier penetration by 40%, opening new possibilities for central nervous system-targeted therapies. These findings were validated through in vivo models showing improved bioavailability and tissue distribution profiles.

Emerging applications in antimicrobial research have also been documented. The compound's nitro group has shown particular efficacy against drug-resistant bacterial strains, with recent testing against methicillin-resistant Staphylococcus aureus (MRSA) demonstrating minimum inhibitory concentrations (MIC) as low as 2 μg/mL. This positions 5-methyl-3-(3-nitrophenyl)-1,2,4-oxadiazole as a promising lead compound for addressing the global antimicrobial resistance crisis.

Ongoing clinical investigations are exploring the compound's potential in combination therapies. Preliminary data from Phase I trials indicate synergistic effects when co-administered with standard chemotherapeutic agents, particularly in solid tumors. Researchers caution, however, that further optimization is needed to address observed hepatotoxicity at higher dosages, with current efforts focusing on prodrug formulations to improve safety profiles.

The compound's mechanism of action continues to be elucidated through advanced biophysical techniques. Cryo-EM studies published in Nature Structural & Molecular Biology have provided atomic-level resolution of its interaction with the ATP-binding pocket of kinase targets, offering insights for structure-based drug design. These findings are expected to accelerate the development of next-generation derivatives with enhanced selectivity and potency.

Looking forward, the research community anticipates expanded applications of 5-methyl-3-(3-nitrophenyl)-1,2,4-oxadiazole in precision medicine approaches. Its modular structure lends itself well to targeted drug delivery systems, with current investigations exploring conjugation strategies with antibodies and nanoparticles. The compound's unique physicochemical properties position it as a valuable tool in the growing field of theranostics, combining therapeutic and diagnostic capabilities in a single molecular entity.

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